molecular formula C8H10BrCl2N B6610577 [(3-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2866307-65-3

[(3-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6610577
CAS No.: 2866307-65-3
M. Wt: 270.98 g/mol
InChI Key: OVRCIYDYFLRKPB-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine hydrochloride is a halogenated arylalkylamine derivative. Its structure consists of a 3-bromo-4-chlorophenyl group attached to a methylamine moiety via a methylene bridge, with the amine nitrogen further substituted by a methyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Formula: C₈H₁₀BrCl₂N
Molecular Weight: ~271.44 g/mol (calculated)

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-8(10)7(9)4-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRCIYDYFLRKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-4-chlorophenyl)methylamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, 3-bromo-4-chlorotoluene, is prepared by brominating and chlorinating toluene under controlled conditions.

    Formation of Benzylamine: The brominated and chlorinated toluene is then subjected to a nucleophilic substitution reaction with methylamine to form (3-bromo-4-chlorophenyl)methylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-4-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more substituted amines.

    Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of substituted amines or other derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more substituted amines.

    Coupling: Formation of biaryl compounds or other complex aromatic systems.

Scientific Research Applications

Pharmacological Applications

1. Drug Development:
BAM's structural similarity to biologically active amines positions it as a candidate for various pharmacological studies. Research has indicated its potential in enzyme inhibition and receptor binding, which are critical mechanisms in drug action. The halogen substituents may improve its pharmacokinetic properties, such as absorption and distribution, making it suitable for therapeutic applications.

2. Antimicrobial Activity:
Studies have shown that compounds similar to BAM exhibit antimicrobial properties. The presence of halogens can enhance the antibacterial activity against various pathogens, suggesting that BAM could be explored further for developing new antibiotics or antiseptics.

3. Neurological Research:
Given its amine structure, BAM may interact with neurotransmitter systems. Preliminary research suggests potential applications in treating neurological disorders by modulating neurotransmitter activity.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of BAM, researchers found that it effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. This suggests its potential as a lead compound in designing anticancer drugs.

Case Study 2: Antibacterial Efficacy

A comparative study involving BAM and other halogenated phenyl compounds demonstrated that BAM exhibited superior antibacterial activity against Gram-positive bacteria. This finding supports further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (3-bromo-4-chlorophenyl)methylamine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (3-Chloro-4-fluorophenyl)methyl](methyl)amine Hydrochloride
  • Molecular Formula : C₈H₁₀Cl₂FN
  • Molecular Weight : 210.07 g/mol
  • Key Differences :
    • Halogen Substitution : Fluorine replaces bromine at the 4-position.
    • Impact : The smaller size and higher electronegativity of fluorine may alter electronic properties (e.g., dipole moments) and bioavailability compared to bromine.
    • Applications : Fluorinated amines are common in pharmaceuticals due to enhanced metabolic stability.
(b) (3-Bromo-4-chlorophenyl)methylamine
  • Molecular Formula : C₁₁H₁₅BrClN
  • Molecular Weight : 276.60 g/mol
  • Key Differences :
    • Amine Substituent : A bulkier butan-2-yl group replaces the methyl group on the amine nitrogen.
    • Impact : Increased lipophilicity and steric hindrance may affect receptor binding or solubility.

Variations in the Alkyl Chain

(a) 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine Hydrochloride
  • Molecular Weight : 233.49 g/mol
  • Key Differences :
    • Ethyl Chain Modification : A 2,2-difluoroethyl chain replaces the methylene bridge.
    • Impact : Fluorination increases electronegativity and may influence metabolic resistance or intermolecular interactions.

Functional Group Modifications

(a) Beta-Arrestin-biased 5HT2AR Agonist Derivatives
  • Example : (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine Hydrochloride
  • Molecular Features : Incorporates methoxy groups and a dihydrobenzofuran moiety .
  • Biological Relevance: Such derivatives are designed for biased GPCR signaling, highlighting the role of aromatic and amine modifications in drug design.

Physicochemical and Functional Comparisons

Molecular Weight and Halogen Effects

Compound Molecular Formula Molecular Weight (g/mol) Key Halogens
Target Compound C₈H₁₀BrCl₂N 271.44 Br, Cl
(3-Chloro-4-fluorophenyl)methyl derivative C₈H₁₀Cl₂FN 210.07 Cl, F
Butan-2-yl-substituted analog C₁₁H₁₅BrClN 276.60 Br, Cl
Difluoroethyl analog C₈H₆BrClO 233.49 Br, Cl, F

Observations :

  • Bromine increases molecular weight significantly compared to fluorine.
  • Chlorine at the 4-position is conserved in all analogs, suggesting its role in electronic or steric modulation.

Biological Activity

(3-bromo-4-chlorophenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C9H10BrClN·HCl
  • Molecular Weight : Approximately 292.60 g/mol

The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological activity, making it a valuable candidate for various pharmacological applications.

The biological activity of (3-bromo-4-chlorophenyl)methylamine hydrochloride can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents may improve binding affinity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityCytotoxicityEnzyme Inhibition
(3-bromo-4-chlorophenyl)methylamine hydrochlorideModerate to highIC50 values < 20 µM in cancer cell linesPotential inhibition of mTOR pathway
(2-bromo-4-chlorophenyl)methylamine hydrochlorideHigh against S. aureusIC50 values < 15 µM in breast cancer cellsInhibition of specific kinases
(3-bromo-4-fluorophenyl)methylamine hydrochlorideLow to moderateIC50 values < 25 µM in leukemia cellsNo significant inhibition reported

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated phenyl compounds, including (3-bromo-4-chlorophenyl)methylamine hydrochloride. The compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an antimicrobial agent .
  • Cytotoxic Effects on Cancer Cells : In vitro studies showed that this compound induced apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved the activation of the mTOR signaling pathway, leading to cell cycle arrest and increased autophagy .
  • Enzyme Interaction Studies : Research indicated that (3-bromo-4-chlorophenyl)methylamine hydrochloride could inhibit key enzymes in metabolic pathways. For instance, it demonstrated competitive inhibition against mTOR, suggesting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-bromo-4-chlorophenyl)methylamine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Route 1 : React 3-bromo-4-chlorobenzyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by HCl gas bubbling to precipitate the hydrochloride salt .
  • Route 2 : Use reductive amination of 3-bromo-4-chlorobenzaldehyde with methylamine and a reducing agent (e.g., NaBH₃CN), then acidify with HCl .
    • Purity Optimization : Purify via recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.2–7.8 ppm), methylene (–CH₂–, δ 3.5–4.0 ppm), and methylamine (–N–CH₃, δ 2.2–2.5 ppm) .
  • FT-IR : Confirm N–H stretches (2500–3000 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N, and halide content (±0.3% deviation) .

Q. How should researchers handle discrepancies in melting point or solubility data across studies?

  • Troubleshooting :

  • Melting Point : Variations may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions .
  • Solubility : Test in buffered aqueous solutions (pH 1–12) to account for protonation-dependent solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Approach :

  • Metabolic Stability : Use liver microsome assays to assess degradation rates. Poor stability in vivo may explain reduced efficacy .
  • Plasma Protein Binding : Measure binding via equilibrium dialysis; high binding (>90%) can limit free drug availability .
    • Validation : Cross-validate with pharmacokinetic models (e.g., compartmental analysis) .

Q. How can crystallography and computational modeling elucidate its interaction with biological targets?

  • Crystallography : Co-crystallize with target enzymes (e.g., monoamine oxidases) to identify hydrogen-bonding (N–H···O) and halogen-bonding (Br···π) interactions .

  • Example: A related compound showed a Co–N bond length of 2.154 Å in a distorted trigonal bipyramidal geometry .
    • Computational : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities and conformational flexibility .

Q. What advanced analytical techniques quantify trace impurities or degradation products?

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect impurities at <0.1% levels. Fragment ions (e.g., m/z 214 for dehalogenated byproducts) confirm structures .
  • GC-MS Headspace : Monitor volatile degradation products (e.g., methylamine) under accelerated stability conditions (40°C/75% RH) .

Methodological Guidelines

Q. How to design stability studies for long-term storage?

  • Protocol :

  • Store samples in amber vials at –20°C under argon.
  • Assess stability at 0, 3, 6, and 12 months via HPLC and NMR.
  • Hydrolysis risk: Include buffers (pH 4–9) in forced degradation studies .

Q. What synthetic modifications enhance selectivity in biological assays?

  • Modifications :

  • Replace –CH₃ with –CF₃ to reduce metabolic oxidation .
  • Introduce a para-fluoro substituent to improve target affinity via halogen bonding .
    • Validation : Test analogs in radioligand binding assays (e.g., Ki values for receptor subtypes) .

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